Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate is an organic compound with the molecular formula . This compound features a spirocyclic structure, which is characterized by two rings sharing a single atom. It is primarily utilized in the synthesis of various pharmaceuticals and chemical intermediates, particularly in the development of constrained peptide analogues and enzyme inhibitors.
This compound is cataloged under several identifiers, including the CAS Number 1199794-51-8. It can be sourced from various chemical suppliers and databases, including BenchChem, PubChem, and VWR.
Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate belongs to the class of spiro compounds and is categorized as a bicyclic organic compound. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable in synthetic organic chemistry.
The synthesis of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate typically involves several steps:
The molecular structure of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate can be represented using its InChI code:
This representation indicates the connectivity of atoms within the molecule. The compound has a molecular weight of approximately 226.28 g/mol.
Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate can undergo various chemical reactions:
The choice of reagents and conditions significantly affects the outcome of these reactions, influencing product formation and yield.
The mechanism of action for tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate primarily relates to its role in synthesizing triazolopyridine derivatives. These derivatives are known for their potential therapeutic applications in treating neurological disorders.
Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate typically appears as a white solid at room temperature.
Key chemical properties include:
These properties indicate that the compound possesses moderate stability under standard laboratory conditions but may require careful handling due to its reactivity.
Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate has several scientific applications:
Ring-closing metathesis (RCM) has emerged as a pivotal strategy for constructing the strained spiro[2.5]octane framework characteristic of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate. This method capitalizes on the versatility of ruthenium carbene catalysts to cyclize diene precursors into spirocyclic architectures. Key advancements include:
Table 1: RCM Conditions for Spiro[2.5]octane Synthesis
Precursor Structure | Catalyst | Temp (°C) | Yield (%) | Diastereoselectivity |
---|---|---|---|---|
N-Allyl-cyclopropane diene | Grubbs II (5 mol%) | 25 | 82 | >95:5 |
N-Boc-cyclopropane diene | Grubbs I (10 mol%) | 50 | 58 | 80:20 |
Tetrasubstituted cyclopropane | Hoveyda-Grubbs II | 30 | 75 | 90:10 |
1.2 tert-Butoxycarbonyl Protection Strategies in Diazaspirocycle Synthesis
The tert-butoxycarbonyl (Boc) group serves dual roles in synthesizing tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate: steric shielding of the diaza moiety and directing stereoselective transformations. Critical insights include:
The 5-oxo group in tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate dictates pharmacological activity and is installed via stereocontrolled methods:
Table 2: Stereoselective Methods for 5-Oxo Spirocycles
Method | Substrate | Catalyst/Reagent | ee or dr | Yield (%) |
---|---|---|---|---|
Asymmetric aldol | Cyclopropane aldehyde | L-Pro-amide | 92% ee | 78 |
Michael-aldol cascade | Oxindole/cyclopropanone | Pyrrolidine/DBU | >99:1 dr | 85 |
TEMPO oxidation | 5-Hydroxy spirocycle | TEMPO/NaOCl | N/A | 93 |
The synthesis of tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate leverages both solution and solid-phase strategies, each with distinct advantages:
Limitations: Purification of intermediates (e.g., chromatography) reduces overall yields (35–50%). RCM cyclization in solution faces conformational rigidity, limiting macrocycle formation to <20% yield [10].
Solid-Phase Synthesis:
Table 3: Solution-Phase vs Solid-Phase Synthesis Metrics
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Overall Yield | 35–50% | 65–80% |
Purity (Final Product) | 85–90% | 92–97% |
Scalability | Multi-gram (≤5 g) | Milligram (≤500 mg) |
Analog Generation | Low throughput | High throughput |
Key Limitation | Purification losses | Resin loading capacity |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9